Stercobilin

Beschreibung

Eigenschaften

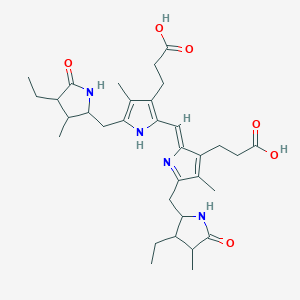

Molekularformel |

C33H46N4O6 |

|---|---|

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15- |

InChI-Schlüssel |

TYOWQSLRVAUSMI-FDVSRXAVSA-N |

SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Isomerische SMILES |

CCC1C(C(=O)NC1CC2=N/C(=C\C3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |

Kanonische SMILES |

CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |

Synonyme |

stercobilin stercobilin III alpha |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Brown: A Technical History of Stercobilin's Discovery in Fecal Matter

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical journey of the discovery and characterization of stercobilin, the primary pigment responsible for the characteristic brown color of mammalian feces. Delving into the foundational research, this document provides a detailed account of the key scientific milestones, experimental methodologies, and quantitative data that illuminated the structure and origin of this crucial biomarker.

Early Observations and the Dawn of Understanding

The story of this compound begins in the early 20th century with the work of French clinicians Augustin Gilbert and M. Herscher. In a 1908 publication in La Semaine Médicale, they were the first to formally describe the presence of a distinct pigment in normal feces, which they named "stercobiline."[1] This initial observation laid the groundwork for future investigations into the nature and origin of this compound. However, it was not until 1932 that this compound was first isolated in a crystalline form, a crucial step that paved the way for its detailed chemical characterization.[2]

The metabolic pathway of this compound's formation remained a puzzle for several decades. It was understood that bile pigments were the precursors, but the exact transformation process was unclear. A significant breakthrough came with the understanding of the role of the gut microbiome. Research demonstrated that bilirubin (B190676), a yellow pigment produced from the breakdown of heme, is secreted into the intestine via bile. Here, it is metabolized by anaerobic bacteria into a series of colorless compounds, including urobilinogen (B88839) and stercobilinogen (B103226).[2] The final step in the formation of the characteristic brown color is the oxidation of stercobilinogen to this compound upon exposure to air.[2]

The Pivotal Work of C. J. Watson and the Isolation of Crystalline this compound

The mid-20th century marked a period of intense research into the chemical nature of bile pigments, with Dr. Cecil James Watson emerging as a leading figure. His meticulous work culminated in a landmark 1953 publication in the Journal of Biological Chemistry, co-authored with P. T. Lowry, V. E. Sborov, W. H. Hollinshead, S. Kohan, and H. O. Matte, which detailed a robust method for the isolation of crystalline this compound from feces.[3] This achievement was paramount, as it provided a pure sample of the compound, enabling detailed analysis of its physical and chemical properties.

Later, in 1971, Watson and his collaborators further solidified our understanding of this compound by determining its absolute configuration, a critical step in fully elucidating its three-dimensional structure.

Quantitative Analysis of Fecal this compound

The ability to isolate and quantify this compound opened the door to understanding its normal physiological range and its alterations in various disease states. Early studies focused on establishing baseline levels of this compound excretion in healthy individuals.

| Parameter | Reported Value | Key Researchers | Year |

| Daily Fecal this compound Excretion (adult) | 40-280 mg/day | Watson, C.J. | 1937 |

| Melting Point of Crystalline this compound | 236 °C | American Chemical Society | N/A |

Experimental Protocols: The Isolation of Crystalline this compound (Watson et al., 1953)

The following is a detailed description of the methodology employed by C. J. Watson and his colleagues for the isolation of crystalline this compound from human feces, as outlined in their 1953 publication.

Objective: To isolate pure, crystalline this compound from fecal matter for subsequent chemical and physical analysis.

Materials:

-

Fresh fecal sample

-

Petroleum ether

-

Water

-

Glacial acetic acid

-

Ferrous sulfate (B86663) (FeSO₄)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Iodine solution

-

Sodium thiosulfate (B1220275) solution

-

Ethyl acetate (B1210297)

Procedure:

-

Initial Extraction: A fresh fecal sample is thoroughly mixed with petroleum ether to remove fats. The fat-free fecal matter is then suspended in water.

-

Reduction of Bilirubin: The aqueous suspension is acidified with glacial acetic acid, and ferrous sulfate is added. The mixture is then made alkaline with a sodium hydroxide solution. This step is crucial for the reduction of any remaining bilirubin to urobilinogen. The mixture is allowed to stand for several hours to ensure complete reduction.

-

Extraction of Urobilinogen: The alkaline mixture is filtered, and the filtrate is acidified with glacial acetic acid. The acidified filtrate is then repeatedly extracted with chloroform to transfer the urobilinogen into the organic phase.

-

Oxidation to this compound: The chloroform extract containing the urobilinogen is washed with water. A dilute iodine solution is then added dropwise to the chloroform extract to oxidize the urobilinogen to this compound. The progress of the oxidation is monitored by observing the color change. Excess iodine is removed by washing with a dilute sodium thiosulfate solution, followed by a final water wash.

-

Crystallization: The chloroform solution of this compound is concentrated under reduced pressure. Ethyl acetate is added to the concentrated solution, and the mixture is allowed to stand, promoting the crystallization of this compound hydrochloride.

-

Recrystallization: The crude crystals are collected and recrystallized from a mixture of chloroform and ethyl acetate to obtain pure, crystalline this compound.

Visualizing the Discovery and Metabolic Pathway

To better understand the workflow of this compound's discovery and its metabolic origins, the following diagrams are provided.

Conclusion

The discovery and characterization of this compound in fecal matter represent a significant chapter in the history of biochemistry and clinical science. From the initial observations of Gilbert and Herscher to the meticulous experimental work of C. J. Watson, the journey to understand this humble yet vital molecule has provided profound insights into heme metabolism, liver function, and the role of the gut microbiome. The methodologies developed for its isolation and quantification laid the foundation for its use as a diagnostic marker and continue to be relevant in modern research. This technical guide serves as a testament to the enduring importance of foundational scientific inquiry in advancing our understanding of human physiology and disease.

References

The Elucidation of Stercobilin: A Deep Dive into its Structure and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stercobilin, a tetrapyrrolic bile pigment, is the principal molecule responsible for the characteristic brown color of mammalian feces. As a terminal metabolite of heme catabolism, its presence and concentration are of significant interest in clinical diagnostics and biomedical research. The journey to fully elucidate its complex chemical structure is a story of meticulous chemical degradation, spectroscopic analysis, and stereochemical investigation. This in-depth technical guide provides a comprehensive overview of the core methodologies and key findings that led to the definitive structural assignment of this compound, intended for researchers, scientists, and professionals in drug development.

Historical Perspective: Unraveling the Structure

The story of this compound's structure elucidation began with its initial isolation from feces in 1932.[1] For decades, its exact structure remained a puzzle. A pivotal figure in this endeavor was C. J. Watson, whose laboratory at Northwestern Hospital in Minneapolis conducted extensive research on urobilinoids.[2]

Early investigations relied heavily on classical chemical degradation techniques. The oxidative degradation of this compound and the analysis of the resulting fragments were instrumental in piecing together its fundamental tetrapyrrolic framework.[3] These studies confirmed that this compound was a hydrogenated derivative of urobilin.[3]

The culmination of this work came in 1971 when Watson and his collaborators successfully determined the absolute configuration of (-)-stercobilin.[2] This landmark achievement finalized the complete chemical structure of this important biological molecule.

Biosynthesis of this compound

This compound is the final product of a multi-step metabolic pathway that begins with the breakdown of heme from aged erythrocytes.

References

A Technical Guide to the Stercobilin Synthesis Pathway from Heme Catabolism

print(google_search.search(queries=["heme oxygenase kinetics Km Vmax", "biliverdin reductase kinetics Km Vmax", "UGT1A1 enzyme kinetics for bilirubin", "normal physiological concentrations of bilirubin (B190676) in blood", "normal concentration of urobilinogen (B88839) in urine and feces", "normal concentration of stercobilin in feces", "protocol for HPLC quantification of fecal this compound", "protocol for Ehrlich's reaction for urobilinogen", "protocol for Van den Bergh reaction for bilirubin", "enzyme activity assay protocol for biliverdin (B22007) reductase"]))

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic cascade that converts heme into this compound, the primary pigment responsible for the characteristic color of feces. This pathway is a critical component of physiological waste management and its intermediates and end-products serve as vital biomarkers for assessing hepatobiliary function, hematological conditions, and gut microbiome health.[1]

Pathway Overview: From Heme to this compound

The synthesis of this compound is a multi-stage process that begins with the breakdown of heme, primarily from senescent erythrocytes, and concludes with microbial metabolism in the colon. The pathway involves enzymatic processes in the reticuloendothelial system, conjugation in the liver, and subsequent reduction and oxidation by the gut microbiota.

Logical Pathway Diagram

The following diagram illustrates the sequential conversion of heme through various intermediates to the final excretory product, this compound.

Caption: The metabolic pathway from heme to this compound.

Enzymatic Stages and Quantitative Data

Stage 1: Heme to Biliverdin

The catabolism begins with the enzymatic degradation of heme by heme oxygenase (HO), a microsomal enzyme.[2][3] This rate-limiting step cleaves the heme ring to produce biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[2][3][4] The reaction requires molecular oxygen and reducing equivalents from NADPH.[3][5]

-

Enzyme: Heme Oxygenase (HO-1, HO-2)

-

Location: Reticuloendothelial cells of the spleen, liver, and bone marrow.[2][7]

| Parameter | Value | Organism/Conditions | Reference |

| Km (Heme) | ~1-5 µM | Rat Spleen Microsomes | [6] |

| Vmax | Varies by tissue and induction state | N/A | [6] |

Stage 2: Biliverdin to Unconjugated Bilirubin (UCB)

Biliverdin, a green pigment, is rapidly reduced to bilirubin, a yellow-orange pigment, by the cytosolic enzyme biliverdin reductase (BVR).[8][9][10] This reaction is crucial as bilirubin is a potent antioxidant.[9]

-

Enzyme: Biliverdin Reductase (BVR)[9]

-

Location: Cytosol of most cells, including reticuloendothelial cells.[9]

| Parameter | Value | Organism/Conditions | Reference |

| Km (Biliverdin IXα) | ~1 µM | Purified Rat Liver BVR | [11] |

| Km (NADPH) | 15.8 µM | Human BVR-B | [12] |

| Optimal pH | 7.0 (NADH), 8.7 (NADPH) | Rat Liver BVR | [13] |

Stage 3: Hepatic Conjugation

Unconjugated bilirubin (UCB) is lipophilic and toxic at high concentrations; it is transported in the blood bound to albumin to the liver.[14] In hepatocytes, the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) conjugates UCB with two molecules of glucuronic acid, forming water-soluble bilirubin diglucuronide (conjugated bilirubin).[14][15][16][17] This step is essential for its excretion into bile.[17][18]

-

Enzyme: UDP-glucuronosyltransferase 1A1 (UGT1A1)[16]

-

Cofactor: Uridine diphosphate (B83284) glucuronic acid (UDPGA)

-

Location: Endoplasmic reticulum of hepatocytes.[19]

| Parameter | Value | Organism/Conditions | Reference |

| Km (Bilirubin) | ~15-50 µM | Human Liver Microsomes | N/A |

| Genetic Impact | Mutations cause Gilbert's & Crigler-Najjar syndromes | Human | [16][18] |

Stage 4: Intestinal Conversion to Urobilinoids

Conjugated bilirubin is excreted into the duodenum via bile.[14][20] In the terminal ileum and colon, bacterial enzymes, specifically β-glucuronidases, deconjugate it back to bilirubin.[14][21] Anaerobic gut bacteria then reduce bilirubin sequentially to the colorless tetrapyrroles: urobilinogen and stercobilinogen.[1][20][22]

-

Key Enzymes: Bacterial β-glucuronidases, Bilirubin Reductase[21][23]

-

Microbiota: Primarily involves genera such as Clostridia and Bacteroides.[1]

-

Location: Terminal ileum and colon.[20]

Stage 5: Formation of Final Excretory Pigments

A portion of urobilinogen is reabsorbed into the bloodstream (enterohepatic circulation), with a small amount excreted by the kidneys where it is oxidized to yellow urobilin (B239242), giving urine its color.[20][22] The majority of the colorless urobilinogen and stercobilinogen remains in the colon.[20] Stercobilinogen is oxidized to this compound, which imparts the characteristic brown color to feces.[1][22][23] This final oxidation can occur spontaneously upon exposure to air.[1]

| Analyte | Normal Range | Sample Type |

| Total Bilirubin | 0.2–1.2 mg/dL | Serum |

| Direct (Conjugated) Bilirubin | 0–0.3 mg/dL | Serum |

| Urobilinogen | 0.2–1.0 Ehrlich units/dL | Urine |

| Stercobilinogen/Stercobilin | 40–280 mg/day | Feces |

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Total Bilirubin (Jendrassik-Gróf Method)

This method is a classic colorimetric assay for determining total bilirubin concentration in serum.[24]

Principle: Bilirubin reacts with diazotized sulfanilic acid (diazo reagent) to form a colored azobilirubin compound. An accelerator (caffeine-benzoate) is used to release albumin-bound unconjugated bilirubin, allowing it to react and thus measuring the total bilirubin concentration. The final color is measured spectrophotometrically.[24]

Methodology:

-

Sample Preparation: Obtain serum or plasma. Protect from direct light to prevent bilirubin degradation.[24]

-

Reagent Preparation:

-

Reagent 1 (R1): Sulfanilic acid solution.

-

Reagent 2 (R2): Sodium nitrite (B80452) solution (Diazo reagent).

-

Reagent 3 (R3): Caffeine-benzoate solution (Accelerator).

-

Reagent 4 (R4): Alkaline tartrate solution.

-

-

Assay Procedure: a. Set up two tubes for each sample: "Sample Blank" and "Test." b. To both tubes, add 200 µL of R3 and 50 µL of the sample. c. To the "Sample Blank," add 50 µL of R1. d. To the "Test" tube, add a freshly mixed diazo reagent (R1 + R2). e. Mix and incubate for 10 minutes at room temperature (20-25°C).[24] f. Add 1 mL of R4 to both tubes, mix well. g. Incubate for 5-30 minutes at room temperature.[24] h. Measure the absorbance of the "Test" sample against the "Sample Blank" at 578 nm.[24]

-

Calculation: Calculate the bilirubin concentration using a standard calibrator and the formula provided by the reagent manufacturer.

Workflow Diagram:

Caption: Workflow for the Jendrassik-Gróf bilirubin assay.

Protocol 2: Heme Oxygenase (HO) Activity Assay

This protocol measures the activity of HO by quantifying its product, bilirubin, in a coupled reaction with biliverdin reductase.[6][25]

Principle: Microsomal fractions containing HO are incubated with heme (substrate) and a source of biliverdin reductase (BVR). The HO enzyme converts heme to biliverdin, which is immediately reduced by BVR to bilirubin. The rate of bilirubin formation is monitored spectrophotometrically and is proportional to the HO activity.[6][25]

Methodology:

-

Preparation of Microsomes: Isolate the microsomal fraction from cell lysates or tissue homogenates (e.g., macrophages, liver) by differential centrifugation. This fraction contains the membrane-bound HO enzyme.[25]

-

Preparation of Cytosolic Fraction (BVR source): Prepare a cytosolic fraction from a tissue rich in BVR, such as rat liver, to serve as the source of biliverdin reductase.[25]

-

Reaction Mixture (per sample):

-

Microsomal protein (e.g., 500 µg)

-

Rat liver cytosolic protein (as BVR source, e.g., 1-2 mg)

-

Hemin (substrate, 25 µM)

-

NADPH regenerating system (1 mM NADPH, 2 mM glucose-6-phosphate, 1 U glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4) to a final volume.[25]

-

-

Assay Procedure: a. Combine all components except the NADPH regenerating system. Pre-incubate for 2 minutes at 37°C. b. Initiate the reaction by adding the NADPH regenerating system. c. Incubate for 15-60 minutes at 37°C in the dark.[25] d. Stop the reaction by placing the tubes on ice.[25] e. Extract the bilirubin by adding chloroform (B151607) and vortexing. Centrifuge to separate the phases. f. Carefully collect the lower chloroform layer. g. Measure the absorbance of the chloroform extract by scanning from 500 nm to 430 nm. The concentration of bilirubin is calculated from the difference in absorbance between 468 nm and 530 nm (ΔA = A₄₆₈ - A₅₃₀), using an extinction coefficient of 40-43.5 mM⁻¹cm⁻¹.[6]

-

Calculation: Activity is typically expressed as pmol or nmol of bilirubin formed per mg of microsomal protein per hour.

Protocol 3: Quantification of Fecal Urobilinogen (Ehrlich's Reaction)

This method provides a semi-quantitative or quantitative measure of urobilinogen in fecal extracts.

Principle: Urobilinogen reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde in concentrated HCl) to produce a stable red-pink colored complex.[1][26] The intensity of the color, measured spectrophotometrically, is proportional to the urobilinogen concentration.

Methodology:

-

Sample Preparation: a. Homogenize a known weight of a fresh fecal sample (e.g., 10g) in a volume of water. b. Mix a portion of the homogenate with an equal volume of ferrous sulfate (B86663) solution (to reduce any oxidized urobilin back to urobilinogen). c. Add sodium hydroxide (B78521) to make the solution alkaline, precipitating iron hydroxides which helps clarify the extract. d. Filter the mixture to obtain a clear fecal extract.

-

Colorimetric Reaction: a. To a volume of the clear filtrate, add Ehrlich's reagent. b. To a separate "blank" tube, add a modified Ehrlich's reagent (without p-dimethylaminobenzaldehyde). c. Allow the color to develop for 5-10 minutes.

-

Measurement: a. Measure the absorbance of the sample against the blank at ~565 nm.

-

Calculation: Compare the absorbance to a standard curve prepared with a known urobilinogen standard or express in "Ehrlich units," where one unit is equivalent to 1 mg of urobilinogen per dL.[26]

Clinical and Research Significance

The analysis of intermediates in the this compound synthesis pathway is of paramount importance in clinical diagnostics and drug development.

-

Hepatobiliary Function: Elevated serum conjugated bilirubin suggests obstructive (post-hepatic) jaundice, where bile excretion is blocked.[14][22] In this case, bilirubin cannot reach the intestine, leading to a lack of stercobilinogen and characteristically pale, clay-colored stools.[1][23]

-

Hemolytic Anemia: Increased destruction of red blood cells leads to excessive heme breakdown, resulting in high levels of unconjugated bilirubin and consequently, elevated fecal stercobilinogen and urinary urobilinogen.[1]

-

Gut Dysbiosis: Since the final conversion steps are entirely dependent on the gut microbiota, alterations in stercobilinogen levels can indicate changes in the composition or metabolic activity of intestinal bacteria.[1]

-

Drug Metabolism and Toxicity: Many drugs are metabolized via the UGT1A1 enzyme.[16] Professionals in drug development must consider polymorphisms in the UGT1A1 gene (as seen in Gilbert's Syndrome) which can affect drug clearance and toxicity, leading to hyperbilirubinemia.[17]

-

Inflammation Research: Recent studies suggest that this compound itself may have pro-inflammatory properties, with elevated levels potentially contributing to chronic low-grade inflammation in metabolic diseases.[1][27]

Logical Diagram: Clinical Correlation

Caption: Correlation of clinical conditions with pathway biomarkers.

References

- 1. Stercobilinogen - Wikipedia [en.wikipedia.org]

- 2. pfkek.jp [pfkek.jp]

- 3. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]

- 4. Heme oxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 10. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 11. Biliverdin reductase: substrate specificity and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medmastery.com [medmastery.com]

- 15. Bilirubin encephalopathy - Wikipedia [en.wikipedia.org]

- 16. UGT1A1 UDP glucuronosyltransferase family 1 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 19. Regulation of the UGT1A1 bilirubin-conjugating pathway: role of a new splicing event at the UGT1A locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. teachmephysiology.com [teachmephysiology.com]

- 21. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Jaundice - Wikipedia [en.wikipedia.org]

- 23. This compound - Wikipedia [en.wikipedia.org]

- 24. betalab-eg.com [betalab-eg.com]

- 25. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Urobilinogen - Wikipedia [en.wikipedia.org]

- 27. Intestinal microbial metabolite this compound involvement in the chronic inflammation of ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiota's Crucial Role in Bilirubin Metabolism: A Technical Guide to the Conversion of Bilirubin to Stercobilin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal role of the gut microbiota in the conversion of bilirubin (B190676) to stercobilin. It details the biochemical pathways, the key microbial players and their enzymatic machinery, and the experimental methodologies used to elucidate this critical metabolic process. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the gut-liver axis and the therapeutic potential of targeting microbial bilirubin metabolism.

Executive Summary

The transformation of bilirubin, a neurotoxic waste product of heme degradation, into the excretable compound this compound is entirely dependent on the metabolic activities of the gut microbiota. This process not only detoxifies bilirubin but also contributes to the characteristic color of feces. Recent discoveries have identified the specific bacterial enzyme, bilirubin reductase (BilR), responsible for the initial and rate-limiting step in this pathway: the reduction of bilirubin to urobilinogen (B88839).[1][2][3] The absence or dysbiosis of gut bacteria capable of this conversion is linked to conditions such as neonatal jaundice and may play a role in inflammatory bowel disease (IBD).[4][5][6] Understanding the intricate details of this microbial process opens new avenues for therapeutic interventions aimed at modulating bilirubin levels and improving gut and liver health.

The Biochemical Pathway: From a Toxic Metabolite to Fecal Pigment

The conversion of bilirubin to this compound is a multi-step process mediated by a series of reduction reactions carried out by anaerobic gut bacteria.[7]

Step 1: Deconjugation of Bilirubin Glucuronide

In the liver, bilirubin is conjugated with glucuronic acid to form water-soluble bilirubin diglucuronide, which is then secreted into the gut via bile.[8][9] The first action of the gut microbiota is the deconjugation of this molecule back to unconjugated bilirubin. This is accomplished by bacterial β-glucuronidases.[10][11]

Step 2: Reduction of Bilirubin to Urobilinogen

Unconjugated bilirubin is then reduced to the colorless compound urobilinogen.[12] This crucial step is catalyzed by the recently identified enzyme, bilirubin reductase (BilR).[1][13][14] This reaction is a key detoxification step, as urobilinogen is less toxic and more readily excretable than bilirubin.[11]

Step 3: Further Reduction to Stercobilinogen (B103226) and Oxidation to this compound

A portion of the urobilinogen is further reduced by gut microbes to stercobilinogen.[12][15] The specific enzyme responsible for this conversion has not yet been fully characterized.[14] Both urobilinogen and stercobilinogen are then oxidized, likely non-enzymatically upon exposure to air, to urobilin (B239242) and this compound, respectively.[8][12] this compound is the primary pigment that gives feces its characteristic brown color.[15] A small amount of urobilinogen is reabsorbed into the bloodstream and excreted in the urine, where its oxidized form, urobilin, contributes to the yellow color of urine.[2][8]

A diagram of the bilirubin to this compound conversion pathway is presented below.

Caption: The metabolic pathway of bilirubin conversion to this compound by the gut microbiota.

Key Microbial Players and Enzymes

The capacity to metabolize bilirubin is not universally distributed among gut bacteria. Specific species, primarily within the Firmicutes phylum, have been identified as key players.[1][5][14][16]

Bilirubin Reductase (BilR)

The discovery of BilR has been a significant breakthrough in understanding bilirubin metabolism.[1][2] BilR is an anaerobic reductase belonging to the Old Yellow Enzyme family.[11][17] It catalyzes the reduction of the carbon-carbon double bond in the bilirubin molecule to form urobilinogen.[10]

Bacterial Species Involved

Several bacterial species have been confirmed to possess bilirubin-reducing capabilities. A summary of these bacteria is provided in the table below.

| Phylum | Species | Evidence for Bilirubin Reduction | Citations |

| Firmicutes | Clostridioides difficile | Identified as a bilirubin-reducing bacterium. | [5][14] |

| Firmicutes | Clostridium ramosum | Shown to reduce bilirubin to urobilinoids. | [5][9] |

| Firmicutes | Clostridium perfringens | Capable of reducing bilirubin. | [5][9] |

| Firmicutes | Clostridium symbiosum | Newly identified as capable of bilirubin reduction. | [11][14] |

| Bacteroidetes | Bacteroides fragilis | Demonstrated to possess bilirubin-reducing activity. | [5][9] |

Quantitative Data on Bilirubin Metabolism

Quantitative analysis of bilirubin and its metabolites is crucial for understanding the clinical implications of gut microbial activity. The table below summarizes key quantitative findings from the literature.

| Parameter | Finding | Significance | Citations |

| Fecal Urobilin in Germ-Free vs. Conventional Rats | Germ-free rats: 0 mmol of fecal urobilin. Conventional rats: 3.4 mmol of fecal urobilin. | This foundational finding demonstrates the absolute requirement of gut microbiota for the production of urobilinoids. | [18] |

| Prevalence of Bilirubin Reductase (BilR) | Healthy Adults: Nearly universally present. Neonates: Often absent, especially in the first few months of life. Inflammatory Bowel Disease (IBD) Patients: Significantly lower prevalence compared to healthy adults. | The absence of BilR in neonates is strongly correlated with the high incidence of neonatal jaundice.[4][5][6] The lower prevalence in IBD suggests a potential role for altered bilirubin metabolism in the pathophysiology of the disease. | [1][5][14] |

| Fecal this compound Levels in a Mouse Model of Autism Spectrum Disorders (ASD) | A 40-45% depletion in this compound was observed in the fecal samples of an ASD mouse model compared to controls. | Suggests a potential link between gut microbiota dysbiosis, altered bilirubin metabolism, and ASD, warranting further investigation into this compound as a potential biomarker. | [19] |

| Plasma this compound in Obese Mice | Proinflammatory this compound levels were significantly higher in the feces and plasma of ob/ob mice compared to control mice. | Indicates that this compound may be reabsorbed and could contribute to the low-grade chronic inflammation associated with obesity. | [20] |

Experimental Protocols

The study of microbial bilirubin metabolism requires specialized anaerobic microbiology and analytical chemistry techniques. Below are outlines of key experimental protocols.

Screening for Bilirubin-Reducing Bacteria using a Fluorescence Assay

This high-throughput method is used to identify bacteria capable of reducing bilirubin to urobilinogen.[11][14][21]

-

Bacterial Culture: Anaerobically culture individual bacterial strains in a suitable growth medium supplemented with bilirubin.

-

Cell Lysis and Extraction: After incubation, lyse the bacterial cells and extract the metabolites.

-

Oxidation of Urobilinogen: Add an oxidizing agent, such as iodine, to the extract. This converts the unstable and non-fluorescent urobilinogen to the stable and fluorescent urobilin.

-

Fluorescence Measurement: Measure the fluorescence of the sample. A significant increase in fluorescence compared to a no-bacteria control indicates the presence of urobilin, and thus, bilirubin-reducing activity.

Confirmation of Bilirubin Reductase Activity using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the enzymatic conversion of bilirubin to urobilinogen.[6][11]

-

Sample Preparation: Prepare extracts from bacterial cultures grown with bilirubin, as described above.

-

Chromatographic Separation: Separate the metabolites in the extract using a liquid chromatography system.

-

Mass Spectrometry Analysis: Analyze the separated compounds using a tandem mass spectrometer.

-

Metabolite Identification: Identify bilirubin and urobilinogen based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. The disappearance of the bilirubin peak and the appearance of the urobilinogen peak confirms the conversion.

Heterologous Expression and Purification of Bilirubin Reductase (BilR)

To definitively prove the function of the bilR gene, it can be expressed in a host organism that does not naturally reduce bilirubin, such as Escherichia coli.[6]

-

Gene Cloning: Clone the candidate bilR gene into an expression vector.

-

Protein Expression: Transform the vector into E. coli and induce protein expression.

-

Protein Purification: Lyse the E. coli cells and purify the recombinant BilR protein using affinity chromatography.

-

In Vitro Enzyme Assay: Incubate the purified BilR protein with bilirubin and a suitable electron donor (e.g., NADPH).

-

Activity Confirmation: Analyze the reaction products using the fluorescence assay or LC-MS/MS to confirm the production of urobilinogen.

An overview of a typical experimental workflow for identifying and characterizing a bilirubin-reducing enzyme is depicted below.

Caption: A generalized experimental workflow for the discovery and validation of bilirubin reductase.

Implications for Drug Development

The central role of the gut microbiota in bilirubin metabolism presents several opportunities for therapeutic intervention and has important considerations for drug development.

-

Modulation of Bilirubin Levels: Probiotics containing bilirubin-reducing bacteria could be developed to treat neonatal jaundice or other conditions associated with hyperbilirubinemia.[18]

-

Drug-Microbiota Interactions: Many drugs are metabolized by the liver and excreted in bile. The gut microbiota can interact with these drugs and their metabolites, potentially altering their efficacy or toxicity.[22][23] For example, drugs that inhibit the growth of bilirubin-reducing bacteria could lead to an increase in serum bilirubin levels.

-

Biomarker Development: The levels of fecal this compound or the abundance of the bilR gene in the gut microbiome could serve as biomarkers for gut health and dysbiosis.[17][19]

-

Targeting Microbial Enzymes: The development of small molecules that can modulate the activity of BilR or other microbial enzymes involved in bilirubin metabolism could provide a novel therapeutic approach for managing bilirubin-related diseases.

Conclusion

The conversion of bilirubin to this compound is a fundamental metabolic process that is entirely dependent on the gut microbiota. The recent identification of bilirubin reductase has filled a major gap in our understanding of this pathway and has highlighted the importance of specific gut bacteria in maintaining bilirubin homeostasis. For researchers and drug development professionals, the microbial metabolism of bilirubin represents a promising area for further investigation, with the potential to yield new diagnostic tools and therapeutic strategies for a range of diseases, from neonatal jaundice to inflammatory bowel disease and beyond. A deeper understanding of the interplay between the gut microbiota, bilirubin metabolism, and host health will be critical for the development of next-generation therapies that target the gut-liver axis.

References

- 1. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Gut microbiota's impact: linking neonatal jaundice and IBD through bilirubin [gutmicrobiotaforhealth.com]

- 5. biorxiv.org [biorxiv.org]

- 6. news-medical.net [news-medical.net]

- 7. mdpi.com [mdpi.com]

- 8. Jaundice - Wikipedia [en.wikipedia.org]

- 9. Bilirubin in the Liver to Gut Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urobilinogen - Wikipedia [en.wikipedia.org]

- 13. Gut microbiota and bilirubin metabolism: unveiling new pathways in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. The role of microbiota in neonatal hyperbilirubinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. UNLOCKING THE GUT MICROBIOME’S SECRET: THE ESSENTIAL ROLE OF BILIRUBIN REDUCTASE IN HEALTH [scioverleaf.org]

- 22. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Final Step in Heme Catabolism: A Technical Guide to the Enzymatic Conversion of Urobilinogen to Stercobilinogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of urobilinogen (B88839) to stercobilinogen (B103226), a critical final step in the catabolism of heme. This process, occurring within the anaerobic environment of the gut, is mediated by the metabolic activity of the intestinal microbiota. While significant strides have been made in understanding the preceding conversion of bilirubin (B190676) to urobilinogen with the discovery of bilirubin reductase (BilR), the specific enzymology governing the reduction of urobilinogen to stercobilinogen remains an area of active investigation. This document summarizes the current state of knowledge, details relevant experimental methodologies, and presents key data for researchers in drug development and metabolic diseases.

The Biochemical Pathway: From Heme to Fecal Excretion

The degradation of heme, primarily from senescent red blood cells, is a multi-step process culminating in the formation of fecal pigments. Following the initial conversion of heme to bilirubin in the reticuloendothelial system and its subsequent conjugation in the liver, conjugated bilirubin is excreted into the intestine via bile.[1][2] In the gut, bacterial enzymes, notably β-glucuronidases, deconjugate bilirubin. The unconjugated bilirubin is then reduced to the colorless compound urobilinogen by the recently identified gut microbial enzyme, bilirubin reductase (BilR), which is predominantly encoded by species of the Firmicutes phylum.[3][4][5]

The final stage of this pathway involves the further reduction of urobilinogen to stercobilinogen. This conversion is also attributed to the metabolic activity of anaerobic gut bacteria, particularly species belonging to the genera Clostridia, Bacteroides, and Eubacteriales.[6] Stercobilinogen is subsequently oxidized to stercobilin, the pigment responsible for the characteristic brown color of feces.[1][6][7] A portion of urobilinogen is reabsorbed from the gut into the enterohepatic circulation, with a small fraction being excreted in the urine as urobilin, which contributes to the yellow color of urine.[1][7][8]

References

- 1. Jaundice - Wikipedia [en.wikipedia.org]

- 2. Basic Science and Pathophysiology – RCEMLearning India [rcemlearning.org]

- 3. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livebeyondsports.com [livebeyondsports.com]

- 5. Heme Utilization by Pathogenic Bacteria: Not All Pathways Lead to Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stercobilinogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Urobilinogen - Wikipedia [en.wikipedia.org]

The Role of Gut Microbial Bilirubin Reductase in Stercobilin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of bilirubin (B190676), a yellow pigment resulting from heme breakdown, into the compounds that give feces its characteristic brown color is a critical metabolic process mediated by the gut microbiota. For decades, the precise enzymatic machinery responsible for the initial and rate-limiting step in this pathway remained elusive. This technical guide details the function and significance of the recently identified gut microbial enzyme, bilirubin reductase (BilR), in the formation of stercobilin. We will delve into the discovery of BilR, its mechanism of action, its prevalence in human populations, and the experimental protocols used to characterize this pivotal enzyme. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core functions of bilirubin reductase and its implications for human health and disease.

Introduction: The Gut-Liver Axis and Bilirubin Metabolism

The metabolism of bilirubin is a key component of the gut-liver axis, a complex bidirectional communication system that is fundamental to maintaining homeostasis. Heme, derived primarily from the breakdown of hemoglobin in senescent red blood cells, is catabolized to biliverdin (B22007) and then reduced to bilirubin.[1] In the liver, bilirubin is conjugated with glucuronic acid to form bilirubin diglucuronide, a water-soluble form that is secreted into the gut via bile.[2]

Once in the intestine, conjugated bilirubin is deconjugated by bacterial β-glucuronidases, yielding unconjugated bilirubin. This unconjugated bilirubin can be reabsorbed into circulation, a process that, if excessive, can lead to jaundice.[3] Alternatively, gut bacteria can reduce unconjugated bilirubin to the colorless tetrapyrrole urobilinogen (B88839), a crucial step that commits bilirubin to excretion.[4][5] Urobilinogen can be further metabolized to stercobilinogen, which is then oxidized to this compound, the pigment responsible for the brown color of feces. A portion of urobilinogen is reabsorbed and excreted in the urine as urobilin (B239242), which contributes to the yellow color of urine.[6] The reduction of bilirubin to urobilinogen is the pivotal step in this excretory pathway, and the enzyme responsible, bilirubin reductase, has only recently been identified.[3][6]

Discovery and Characterization of Bilirubin Reductase (BilR)

For over a century, the enzyme responsible for converting bilirubin to urobilinogen was unknown.[7] In 2024, a landmark study by Hall et al. published in Nature Microbiology identified and characterized this long-sought-after enzyme, which they named bilirubin reductase (BilR).[6][8] The discovery was the result of a multi-pronged approach combining comparative genomics, biochemical assays, and heterologous expression.

Researchers hypothesized that a gut microbial oxidoreductase was responsible for this reduction reaction.[9] Through a comparative analysis of the genomes of bilirubin-reducing and non-reducing strains of gut bacteria, they identified a candidate gene, bilR.[9] The product of this gene, the BilR enzyme, was then heterologously expressed in Escherichia coli and was shown to be sufficient for the reduction of bilirubin to urobilinogen.[7]

BilR is predominantly found in bacteria belonging to the Firmicutes phylum.[3][6] The identification of BilR has provided a critical tool for understanding the role of the gut microbiome in bilirubin metabolism and its impact on human health.[6]

The Bilirubin-to-Stercobilin Metabolic Pathway

The formation of this compound from bilirubin is a multi-step process orchestrated by a series of enzymatic reactions, with the initial reduction by BilR being the key committing step.

Quantitative Data on Bilirubin Reductase and Metabolism

The discovery of BilR has enabled quantitative analysis of its prevalence and the impact of its absence on bilirubin metabolism.

Table 1: Prevalence of the Bilirubin Reductase (bilR) Gene in Human Gut Metagenomes

| Population | Prevalence of bilR | Significance | Reference |

| Healthy Adults | Nearly ubiquitous | - | [3][6] |

| Infants (first few months) | Often absent | Correlates with risk of neonatal jaundice | [9] |

| Individuals with Inflammatory Bowel Disease (IBD) | Significantly decreased | Implicates altered bilirubin metabolism in IBD pathogenesis | [6][9] |

Table 2: Fecal Bilirubin and Urobilinogen Levels in Germ-Free vs. Conventional Rats

| Compound | Germ-Free Rats | Conventional Rats | Significance | Reference |

| Fecal Bilirubin | High | Low | Demonstrates the necessity of gut microbiota for bilirubin metabolism | [10] |

| Fecal Urobilinogen | Absent | Present | Confirms the microbial origin of urobilinogen | [10] |

Experimental Protocols

Workflow for the Identification of Bilirubin Reductase (BilR)

The identification of BilR involved a systematic, multi-step process.

Detailed Methodology: Fluorescence Assay for Bilirubin Reductase Activity

This assay is based on the principle that the product of bilirubin reduction, urobilinogen, can be oxidized to the fluorescent compound urobilin.

Materials:

-

Bacterial culture or purified enzyme

-

Bilirubin solution

-

Anaerobic growth medium

-

Iodine solution

-

Fluorometer

Protocol:

-

Culture Preparation: Grow the bacterial strain of interest anaerobically in a suitable medium supplemented with bilirubin. For purified enzyme assays, prepare a reaction mixture containing the enzyme, bilirubin, and necessary cofactors in an anaerobic environment.

-

Incubation: Incubate the cultures or enzymatic reactions under anaerobic conditions for a specified period to allow for bilirubin reduction.

-

Oxidation: After incubation, add an iodine solution to the culture supernatant or reaction mixture. This oxidizes the non-fluorescent urobilinogen to the fluorescent urobilin.

-

Fluorescence Measurement: Measure the fluorescence of the sample using a fluorometer with excitation and emission wavelengths appropriate for urobilin (e.g., excitation ~490 nm, emission ~525 nm).

-

Controls: Include negative controls (bacteria or enzyme without bilirubin, and bilirubin without bacteria or enzyme) to account for background fluorescence.

Detailed Methodology: Heterologous Expression and Purification of BilR in E. coli

This protocol allows for the production of purified BilR for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag)

-

bilR gene insert

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer

-

Affinity chromatography column (e.g., Ni-NTA)

-

Elution buffer

Protocol:

-

Cloning: Clone the bilR gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture Growth: Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches a mid-log phase (around 0.6-0.8).

-

Induction: Induce protein expression by adding IPTG to the culture and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation and apply the supernatant to the affinity chromatography column. Wash the column to remove non-specifically bound proteins.

-

Elution: Elute the tagged BilR protein using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole (B134444) for His-tagged proteins).

-

Verification: Verify the purity and size of the purified BilR protein using SDS-PAGE.

Functional Role of Bilirubin Reductase in the Gut-Liver Axis

BilR plays a crucial role in maintaining the delicate balance of bilirubin metabolism within the gut-liver axis. Its function directly impacts the amount of bilirubin that is excreted versus reabsorbed.

The presence of a healthy gut microbiome containing BilR-producing bacteria promotes the conversion of bilirubin to urobilinogen, leading to its efficient excretion as this compound.[9] Conversely, a dysbiotic gut microbiome lacking sufficient BilR activity can lead to increased reabsorption of unconjugated bilirubin, potentially contributing to elevated systemic bilirubin levels and associated pathologies such as neonatal jaundice and the formation of pigmented gallstones.[7][9]

Implications for Drug Development

The discovery of BilR opens up new avenues for therapeutic intervention. Modulating the activity of this enzyme or the abundance of BilR-producing bacteria could be a novel strategy for managing conditions associated with dysregulated bilirubin metabolism. For instance, probiotics containing BilR-positive strains could be developed to treat neonatal jaundice. Conversely, inhibitors of BilR could potentially be explored in scenarios where elevated bilirubin levels might be beneficial due to its antioxidant properties.

Conclusion

The identification of bilirubin reductase (BilR) represents a significant breakthrough in our understanding of heme metabolism and the intricate interplay between the host and the gut microbiota. This technical guide has provided an in-depth overview of the function of BilR in this compound formation, from its discovery and characterization to its physiological relevance and the experimental methodologies used to study it. As research in this area continues, a deeper understanding of BilR's role in health and disease will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting the gut-liver axis.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. scienceopen.com [scienceopen.com]

- 3. biovis.net [biovis.net]

- 4. Bilirubin reductase shows host-specific associations in animal large intestines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Deconjugation of bilirubin conjugates and urobilin formation by conventionalized germ-free rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bilirubin and urobilins in germfree, ex-germfree, and conventional rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BilR is a gut microbial enzyme that reduces bilirubin to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Stercobilin in the Human Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stercobilin, a tetrapyrrolic bile pigment, is the terminal product of heme catabolism and the primary contributor to the characteristic brown color of human feces.[1][2] For many years, its physiological role was considered passive, limited to being a metabolic byproduct. However, emerging research indicates that this compound is a bioactive molecule within the human gut, capable of influencing host physiology, particularly inflammatory responses.[3][4] This technical guide provides an in-depth exploration of the physiological role of this compound, detailing its biosynthesis, its interaction with the gut microbiota, and its emerging role in inflammatory signaling. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this compound, and presents visual diagrams of its metabolic and signaling pathways to support further research and drug development in this area.

Introduction

The human gut is a complex ecosystem where host and microbial metabolisms intricately intertwine. Among the myriad of metabolites present, those derived from heme degradation have garnered increasing interest. This compound, long known for its role in fecal pigmentation, is now understood to be a microbially-modified host metabolite with potential physiological significance.[3][5] Its formation is entirely dependent on the metabolic activity of the gut microbiota, making it a key indicator of host-microbe interactions.[1][6] Recent studies have implicated this compound in the low-grade chronic inflammation associated with metabolic disorders such as obesity, suggesting a departure from its traditionally held role as an inert waste product.[3][4] This guide will delve into the known and emerging functions of this compound in the human gut, providing a comprehensive resource for researchers in the field.

Biosynthesis and Metabolism of this compound

The formation of this compound is a multi-step process that begins with the breakdown of heme from senescent erythrocytes and culminates in the gut lumen through the action of microbial enzymes.

Heme Catabolism to Bilirubin (B190676)

Senescent red blood cells are phagocytosed by macrophages in the reticuloendothelial system. The heme moiety of hemoglobin is catabolized into biliverdin, which is then rapidly reduced to unconjugated bilirubin.[1][2] This lipid-soluble bilirubin is transported to the liver bound to albumin. In the liver, it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble bilirubin mono- and diglucuronide.[7] This conjugated bilirubin is then secreted into the small intestine as a component of bile.[1]

Microbial Conversion of Bilirubin to this compound

In the terminal ileum and colon, conjugated bilirubin is deconjugated by bacterial β-glucuronidases.[1] The resulting unconjugated bilirubin is then reduced by gut microbes to the colorless urobilinogen (B88839).[2] This reduction is carried out by a recently identified microbial enzyme, bilirubin reductase.[6] Urobilinogen can be further reduced to stercobilinogen (B103226), which is subsequently oxidized to this compound.[1][6] A portion of urobilinogen is reabsorbed into the enterohepatic circulation and excreted in urine as urobilin, while the majority remains in the colon to be converted to this compound and excreted in the feces.[1] The darkening of feces upon exposure to air is due to the oxidation of any remaining stercobilinogen to this compound.[6]

The bacterial species known to be involved in the reduction of bilirubin to urobilinoids include Clostridium perfringens, Clostridium difficile, and Bacteroides fragilis.[6]

Figure 1: Heme degradation and this compound formation pathway.

Physiological Roles and Clinical Significance

While the most apparent role of this compound is providing the characteristic color to feces, emerging evidence points towards its involvement in inflammatory processes.

Fecal Coloration and Diagnostic Indicator

The presence of this compound is a hallmark of a healthy, functioning biliary system and gut microbiome.[5] Its absence, leading to acholic or clay-colored stools, is a clinical indicator of obstructive jaundice, where bile flow to the intestine is blocked.[2]

Pro-inflammatory Activity

Recent studies have demonstrated that this compound can exert pro-inflammatory effects. In a study using a mouse model of obesity (ob/ob mice), fecal and plasma levels of this compound were significantly higher compared to control mice.[3][4] Furthermore, in vitro experiments showed that this compound induced the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in murine macrophage cells (RAW264).[3] This induction was found to be mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] These findings suggest that elevated levels of this compound in the gut may contribute to the low-grade chronic inflammation observed in obesity and other metabolic diseases.[3][4]

Figure 2: Pro-inflammatory signaling pathway of this compound.

Quantitative Data

The quantification of this compound in biological samples is crucial for understanding its role in health and disease. Below is a summary of available quantitative data.

| Parameter | Subject | Condition | Value | Reference |

| Daily Excretion | Healthy Adult Human | Normal | Approximately 250 mg/day | [8] |

| Fecal Concentration | C57BL/6 J Mice (Control) | 22 weeks of age | ~1.5 µg/g feces (median) | [4][9] |

| Fecal Concentration | ob/ob Mice (Obese) | 22 weeks of age | ~4.5 µg/g feces (median) | [4][9] |

| Plasma Concentration | C57BL/6 J Mice (Control) | 24 weeks of age | ~0.2 ng/mL (median) | [4][9] |

| Plasma Concentration | ob/ob Mice (Obese) | 24 weeks of age | ~0.35 ng/mL (median) | [4][9] |

Experimental Protocols

The study of this compound requires robust methods for its extraction and quantification from complex biological matrices like feces, as well as in vitro assays to assess its biological activity.

Extraction of this compound from Fecal Samples for Metabolomics

This protocol is a composite of best practices for fecal metabolite extraction, adaptable for this compound analysis.[10][11]

Materials:

-

Frozen fecal samples (-80°C)

-

Lyophilizer (optional, for dry weight normalization)

-

Extraction solvent: Isopropanol or a mixture of methanol (B129727)/ethanol and methyl tert-butyl ether (MTBE)[11][12]

-

Internal standard (e.g., a stable isotope-labeled this compound, if available)

-

Homogenizer (e.g., bead beater)

-

Centrifuge

-

Evaporator (e.g., vacuum concentrator)

-

Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

-

Sample Preparation: Aliquot approximately 50 mg of frozen fecal sample. For dry weight normalization, lyophilize the sample to a constant weight before extraction.

-

Extraction:

-

Add 1 mL of cold extraction solvent (containing internal standard) to the fecal aliquot.

-

Homogenize the sample using a bead beater for 5-10 minutes at a high setting.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant, avoiding the pellet.

-

Evaporation and Reconstitution (for enhanced concentration):

-

Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of reconstitution solvent.

-

-

Final Preparation:

-

Vortex the reconstituted sample for 2 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for analysis.

-

Quantification of this compound by UHPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of this compound.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to achieve separation.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 595.3 (for [M+H]⁺ of this compound)

-

Product Ions (Q3): Monitor characteristic fragment ions (e.g., m/z 345.2, m/z 470.2)[9]

-

-

Calibration: Generate a standard curve using a certified this compound standard.

In Vitro Pro-inflammatory Activity Assay

This protocol details how to assess the ability of this compound to induce inflammatory responses in macrophages.[3]

Cell Line:

-

Murine macrophage cell line (e.g., RAW264.7)

Materials:

-

This compound standard

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) as a positive control

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH)

-

Reagents for NF-κB reporter gene assay (optional)

Procedure:

-

Cell Culture: Culture RAW264.7 cells to ~80% confluency.

-

Stimulation:

-

Seed cells in appropriate culture plates.

-

Treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 6-24 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL LPS).

-

-

Gene Expression Analysis:

-

After incubation, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR using primers for TNF-α, IL-1β, and the housekeeping gene to determine relative gene expression levels.

-

-

NF-κB Reporter Assay (Optional):

-

Transfect cells with an NF-κB reporter plasmid.

-

Stimulate with this compound as described above.

-

Measure reporter activity (e.g., luciferase) according to the manufacturer's instructions.

-

Figure 3: Experimental workflow for this compound analysis.

Future Directions and Conclusion

The study of this compound is an emerging field with significant potential. While its role in fecal coloration is well-established, its pro-inflammatory activities open new avenues for research into the pathogenesis of inflammatory and metabolic diseases. Future research should focus on:

-

Quantification in Human Disease: Establishing standardized methods for quantifying this compound in human fecal samples and correlating these levels with diseases such as inflammatory bowel disease, colorectal cancer, and metabolic syndrome.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound activates pro-inflammatory signaling pathways, including the identification of its cellular receptor(s).

-

Microbial Producers: Identifying the full spectrum of gut bacteria capable of producing this compound and understanding the factors that regulate their activity.

-

Therapeutic Potential: Investigating whether modulation of this compound production or its signaling pathways could represent a novel therapeutic strategy for inflammatory conditions.

References

- 1. Stercobilinogen - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Intestinal microbial metabolite this compound involvement in the chronic inflammation of ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Why is poop brown? — OUTPUTS - Bowel movement tracker for iOS and Android [outputs.health]

- 6. Stercobilinogen - CAS 17095-63-5 - For Research Use [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. primarycarenotebook.com [primarycarenotebook.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolomics Preparation and Analysis [protocols.io]

- 11. medrxiv.org [medrxiv.org]

- 12. Evaluation of different stool extraction methods for metabolomics measurements in human faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Stercobilin and Its Complex Relationship with Gut Health

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Stercobilin, the primary pigment responsible for the characteristic brown color of feces, has long been considered an inert end-product of heme catabolism. However, emerging research is redefining its role, highlighting it as a bioactive microbial metabolite with significant implications for gut health and systemic inflammation. This technical guide provides an in-depth analysis of this compound's biochemistry, its intricate connection with the gut microbiome, its potential as a clinical biomarker, and its newly discovered pro-inflammatory activities. We detail the metabolic pathways, present quantitative data from key studies, outline experimental protocols for its analysis, and visualize complex relationships to support future research and therapeutic development.

Biochemistry and Biosynthesis of this compound

This compound is a tetrapyrrolic bile pigment that represents the final stage of heme degradation.[1] The process is a multi-step enzymatic cascade that begins in macrophages and the liver and concludes through the action of the gut microbiota.

1.1 Heme to Bilirubin (B190676): The journey begins when senescent red blood cells are broken down by macrophages, primarily in the spleen and liver.[2][3] The heme moiety of hemoglobin is enzymatically converted first to biliverdin (B22007) (a green pigment) by heme oxygenase, and then rapidly reduced to unconjugated bilirubin (a yellow pigment) by biliverdin reductase.[1][4]

1.2 Hepatic Conjugation and Excretion: Unconjugated bilirubin, being lipid-soluble, is transported in the bloodstream bound to albumin to the liver.[1] In the liver, the enzyme UDP-glucuronosyltransferase (UGT1A1) conjugates bilirubin with glucuronic acid, forming water-soluble bilirubin diglucuronide.[1][2][5] This conjugated bilirubin is then secreted into the small intestine as a component of bile.[1][5]

1.3 Microbial Transformation in the Gut: In the intestinal lumen, the fate of bilirubin is dictated by the gut microbiota.[6]

-

Deconjugation: Bacterial β-glucuronidases first deconjugate bilirubin-glucuronide back to unconjugated bilirubin.[5][7]

-

Reduction to Urobilinogen (B88839): Unconjugated bilirubin is then reduced by a recently identified gut microbial enzyme, Bilirubin Reductase (BilR), to the colorless compound urobilinogen.[1][7][8][9][10] This is a critical step that prevents the reabsorption of bilirubin and promotes its excretion.[7]

-

Formation of Stercobilinogen (B103226) and this compound: A portion of the urobilinogen is further reduced by intestinal bacteria to form stercobilinogen.[10][11][12][13] Both urobilinogen and stercobilinogen are colorless.[11] Upon exposure to air (oxidation), stercobilinogen is converted to this compound, which imparts the brown color to feces.[1][11][12][13]

Approximately 80% of the formed this compound is excreted in the stool, while the remainder is reabsorbed into the enterohepatic circulation or excreted by the kidneys after being oxidized to urobilin, the pigment that gives urine its yellow color.[11]

The Gut Microbiome's Central Role in this compound Formation

The conversion of bilirubin to urobilinogen and subsequently to stercobilinogen is entirely dependent on the metabolic activity of the gut microbiota; these reactions do not occur in germ-free animals.[7][14]

2.1 Key Bacterial Players and Enzymes: The enzyme Bilirubin Reductase (BilR) has been identified as the key enzyme responsible for reducing bilirubin to urobilinogen.[7][8][9] This enzyme is found across several bacterial phyla in the human gut.[5] Bacteria identified as possessing bilirubin-reducing capabilities include species from the genera Clostridia, Bacteroides, and Eubacteriales.[7][11] Specifically, strains of Clostridioides difficile, Clostridium ramosum, and Bacteroides fragilis have been noted for this function.[7][15]

2.2 Impact of Gut Dysbiosis: The composition of the gut microbiome directly influences bilirubin metabolism. In states of dysbiosis, such as that associated with Inflammatory Bowel Disease (IBD), the abundance of bilirubin-reducing bacteria can be significantly diminished.[7][9] The absence of BilR is significantly more common in patients with Crohn's disease and ulcerative colitis compared to healthy individuals.[7][9] This impairment in bilirubin reduction can disrupt heme catabolism and may contribute to disease pathophysiology. Similarly, the gut microbiota of newborns is not fully developed, leading to a relative absence of intestinal bacteria capable of converting bilirubin to this compound, which is a contributing factor to neonatal jaundice.[7][16][17]

This compound as a Biomarker of Gut Health and Disease

Alterations in the concentration of fecal this compound and its precursors can serve as important diagnostic markers for various conditions, including liver disease, biliary obstruction, and gut dysbiosis.[11]

3.1 Clinical Significance:

-

Biliary Obstruction: In cases of obstructive jaundice, conjugated bilirubin cannot reach the intestine. This leads to a lack of stercobilinogen formation, resulting in pale, clay-colored stools.[1][11][12]

-

Hemolytic Anemia: Increased breakdown of red blood cells leads to higher production of bilirubin, resulting in elevated levels of urobilinogen and stercobilinogen in the gut and feces.[11][18]

-

Inflammatory Bowel Disease (IBD): Studies have consistently shown that serum bilirubin levels are significantly lower in patients with IBD (both Crohn's disease and ulcerative colitis) compared to healthy controls.[19][20][21][22] This is thought to be due to a combination of increased oxidative stress consuming the antioxidant bilirubin and impaired microbial bilirubin reduction in the gut.[7][19][20]

-

Obesity and Metabolic Disease: Recent studies in mouse models have linked higher fecal and plasma this compound levels to obesity and chronic inflammation.[23][24][25]

Data Presentation

Table 1: Fecal and Plasma this compound Levels in a Mouse Model of Obesity Data synthesized from Sanada et al., 2020.[25]

| Sample Type | Control (C57BL/6J) Mice | Obese (ob/ob) Mice | Fold Change |

|---|---|---|---|

| Fecal this compound | Lower Levels | Significantly Higher Levels | > 2-fold |

| Plasma this compound | Lower Levels | Higher Levels | ~1.8-fold |

Table 2: Serum Bilirubin Levels in Inflammatory Bowel Disease (IBD) Patients vs. Healthy Controls Data synthesized from multiple studies.[19][21][22]

| Patient Group | Serum Total Bilirubin (sTB) Levels | Correlation with Disease Activity |

|---|---|---|

| Healthy Controls | Normal/Higher | N/A |

| IBD Patients (General) | Significantly Lower | Negative correlation |

| Crohn's Disease (CD) | Significantly Lower | Negative correlation with CDAI score |

| Ulcerative Colitis (UC) | Significantly Lower | Negative correlation with Mayo score |

The Pro-inflammatory Activity of this compound

While bilirubin is known for its antioxidant and anti-inflammatory properties, recent evidence suggests that its microbial metabolite, this compound, may have the opposite effect.[13][25] Studies have shown that this compound can act as a pro-inflammatory molecule, potentially contributing to the low-grade chronic inflammation associated with metabolic diseases.[13][23][24]

4.1 Mechanism of Action: Research has demonstrated that this compound can induce the expression of pro-inflammatory genes in macrophages.[23][24] This is achieved through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[25] Upon stimulation by this compound, the NF-κB pathway is activated, leading to the transcription and production of key inflammatory cytokines.

4.2 Inflammatory Mediators: In cell culture models, this compound has been shown to significantly induce the expression of several inflammation-related genes, including:

This suggests that in conditions with altered gut microbiota leading to higher this compound production, this metabolite could be reabsorbed and contribute to systemic inflammation.[23][24]

Experimental Protocols

Accurate analysis of this compound requires robust and validated methodologies. Below are summarized protocols for key experiments in this compound research.

5.1 Protocol for Fecal this compound Extraction and Quantification by LC-MS Adapted from Sanada et al., 2020.[25]

-

Sample Preparation:

-

Lyophilize fecal samples to dryness.

-

Weigh approximately 20 mg of dried feces into a 2 mL microtube.

-

Add 1 mL of an organic solvent mixture (e.g., methanol/chloroform, 1:2 v/v) containing an appropriate internal standard.

-

Homogenize the sample using a bead-beating instrument for 5 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

-

Extraction:

-

Carefully collect the supernatant.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol) for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. Employ a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Quantification: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 595.3 → 299.2). Quantify using a standard curve prepared with a purified this compound standard.

-

5.2 Protocol for NF-κB Reporter Gene Assay General protocol based on methods described by Sanada et al., 2020.[25]

-

Cell Culture and Transfection:

-

Culture macrophage cells (e.g., RAW264.7) in appropriate media.

-

Co-transfect cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and another (e.g., pRL-TK) containing the Renilla luciferase gene for normalization.

-

-

Stimulation:

-

After 24 hours of transfection, treat the cells with varying concentrations of purified this compound or a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 6-12 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.

-

Compare the activity in this compound-treated cells to that of the vehicle control to determine the fold-induction of NF-κB activity.

-

Conclusion and Future Directions

This compound is emerging from the shadow of being a simple waste product to a key microbial metabolite that reflects and influences gut health. Its biosynthesis is entirely dependent on a functional gut microbiome, making it a sensitive biomarker for dysbiosis and related conditions like IBD. Furthermore, the discovery of its pro-inflammatory potential opens new avenues for understanding the link between the gut microbiome and systemic diseases such as obesity and diabetes.

For Drug Development Professionals:

-

Therapeutic Targeting: The enzymes in the bilirubin reduction pathway, such as BilR, could represent novel therapeutic targets. Modulating their activity could alter this compound levels and potentially mitigate inflammation.

-

Biomarker Development: Standardized, high-throughput assays for fecal this compound could be developed as non-invasive diagnostic tools to monitor gut health, IBD activity, or the efficacy of microbiome-targeted therapies.

-

Host-Microbe Interactions: Further research is needed to elucidate the mechanisms of this compound reabsorption from the gut and to identify the host receptors it may interact with to trigger inflammatory signaling.

Understanding the dual nature of the bilirubin-stercobilin axis—where the precursor is protective and the microbial end-product is potentially harmful—is critical for developing next-generation diagnostics and therapeutics targeting the gut-liver axis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Bilirubin in the Liver to Gut Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the gut microbial enzyme responsible for bilirubin reduction to urobilinogen - PMC [pmc.ncbi.nlm.nih.gov]